4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine
Overview
Description
4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine typically involves the reaction of 4-chloro-2,6-dimethylpyrimidine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Agricultural Chemistry: The compound can be used in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylpyrimidine: Lacks the fluorobenzyl group, resulting in different reactivity and applications.
5-(4-Fluorobenzyl)-2,6-dimethylpyrimidine:
4-Chloro-5-(4-methylbenzyl)-2,6-dimethylpyrimidine: Contains a methyl group instead of a fluorine atom, leading to different biological and chemical behavior.
Uniqueness
4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is unique due to the presence of both chlorine and fluorine substituents, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and binding interactions, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-5-[(4-fluorophenyl)methyl]-2,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c1-8-12(13(14)17-9(2)16-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKRZSJINCTEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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